molecular formula C18H17F3N4O5 B2811336 1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097892-55-0

1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2811336
CAS RN: 2097892-55-0
M. Wt: 426.352
InChI Key: NUGTZSWAWOSZLM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, an oxazole ring, a piperidine ring, and an imidazolidine ring. These groups are common in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the oxazole ring can undergo nucleophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activities

  • A study by Başoğlu et al. (2013) discusses the design, synthesis, and antimicrobial activities of azole derivatives, including compounds starting from furan-2-carbohydrazide, which is structurally related to the compound of interest. These compounds were tested for their antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents Başoğlu et al., 2013.

Antidepressant and Antianxiety Activities

  • Kumar et al. (2017) explored the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, assessing their antidepressant and antianxiety activities. This study indicates the potential psychiatric applications of such compounds Kumar et al., 2017.

Anticancer Activity

  • Kumar and colleagues (2013) conducted a study on the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This research highlights the potential use of such compounds in cancer treatment Kumar et al., 2013.

Analytical Method Development

  • Varynskyi et al. (2017) developed and validated an HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in a 1% solution, indicating the importance of analytical methods in pharmaceutical research involving such compounds Varynskyi et al., 2017.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many compounds with similar structures have diverse biological activities, such as antibacterial, antifungal, and antitumor activities .

properties

IUPAC Name

1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O5/c19-18(20,21)10-25-15(26)9-24(17(25)28)11-3-5-23(6-4-11)16(27)12-8-14(30-22-12)13-2-1-7-29-13/h1-2,7-8,11H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGTZSWAWOSZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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